13S-hydroxy-8R,16R-dimethyl-1,9-dioxacyclohexadeca-3E,11E-diene-2,5,10-trione
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydropyrenophorin is originally isolated from the fungus Drechslera avenae. The synthetic route involves the isolation of the compound from the fungal culture, followed by purification processes to obtain the pure compound .
Industrial Production Methods
Industrial production of dihydropyrenophorin involves large-scale fermentation of Drechslera avenae, followed by extraction and purification processes. The compound is then formulated into a solid form for various applications .
Chemical Reactions Analysis
Types of Reactions
Dihydropyrenophorin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone groups can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Dihydropyrenophorin has several scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and reactions.
Biology: Investigated for its role in fungal metabolism and interactions with plants.
Medicine: Explored for its potential antifungal and herbicidal properties.
Industry: Used in the development of herbicides and phytotoxic agents for agricultural applications.
Mechanism of Action
Dihydropyrenophorin exerts its effects by disrupting cellular processes in target organisms. It inhibits key enzymes involved in metabolic pathways, leading to cell death. The molecular targets include enzymes involved in the synthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
Pyrenophorin: The parent compound from which dihydropyrenophorin is derived.
Macrolides: A class of compounds with similar structures and biological activities.
Uniqueness
Dihydropyrenophorin is unique due to its specific configuration and the presence of both hydroxyl and ester groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C16H22O6 |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
(3Z,8R,11Z,13S,16R)-13-hydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10-trione |
InChI |
InChI=1S/C16H22O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-13,17H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-,13+/m1/s1 |
InChI Key |
BKJDRLKIIICLOD-DLGFTTGQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C=C\C(=O)O[C@@H](CCC(=O)/C=C\C(=O)O1)C)O |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C)O |
Origin of Product |
United States |
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